Comparative Cytotoxicity: Leptosphaerodione Exhibits Lower Potency than Clinical Proteasome Inhibitors, Defining a Distinct Research Niche
Leptosphaerodione demonstrates moderate cytotoxicity against HeLa cervical cancer cells with an IC50 of 3.2 μM, as determined by MTT assay [1]. This is in stark contrast to the clinical proteasome inhibitor Bortezomib, which exhibits high nanomolar potency in HeLa cells (IC50 ~7 nM) . Leptosphaerodione's micromolar potency positions it not as a direct clinical candidate, but as a valuable tool compound for exploring proteasome inhibition with a wider therapeutic window and potentially reduced on-target toxicity in cell-based assays, particularly when a less potent but mechanistically defined UPS inhibitor is required for pathway interrogation or synergy studies.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 3.2 μM |
| Comparator Or Baseline | Bortezomib: ~0.007 μM (7 nM) in HeLa cells |
| Quantified Difference | Leptosphaerodione is approximately 457-fold less potent than Bortezomib. |
| Conditions | HeLa cervical cancer cell line; MTT assay (Leptosphaerodione); Cell proliferation assay (Bortezomib) |
Why This Matters
For researchers needing a less potent UPS inhibitor to avoid rapid cell death or to study proteasome function under sub-lethal conditions, leptosphaerodione offers a distinct quantitative advantage over high-potency clinical leads.
- [1] MedChemExpress. Leptosphaerodione Technical Datasheet. Product No. HY-N10611. View Source
